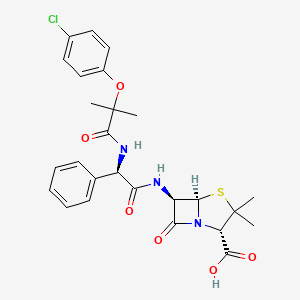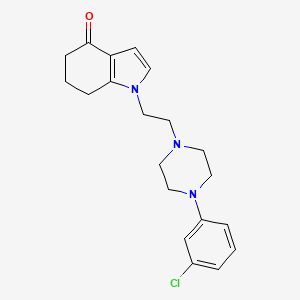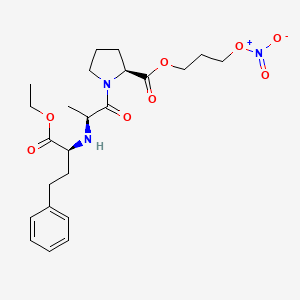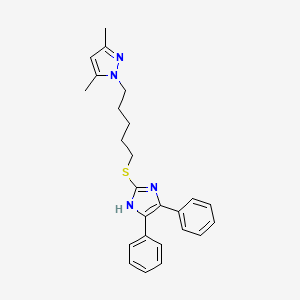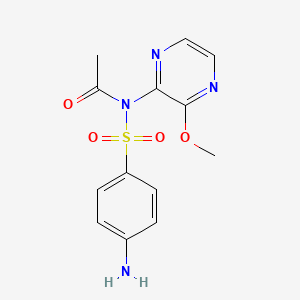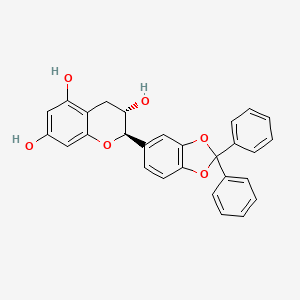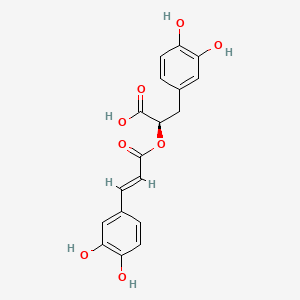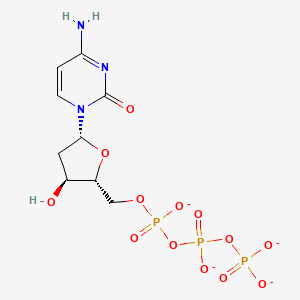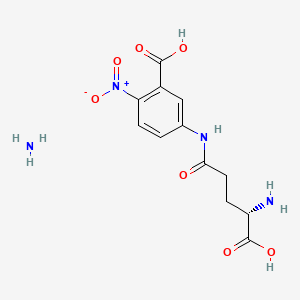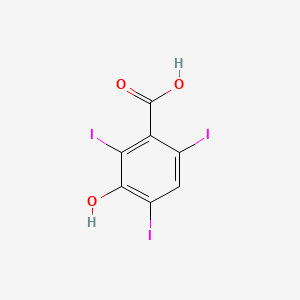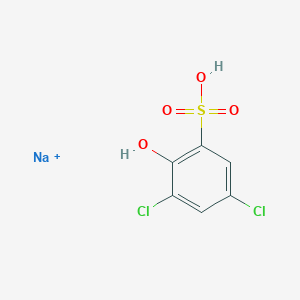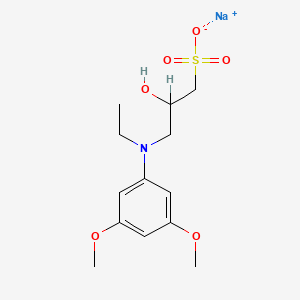![molecular formula C26H28N2O7 B1663392 (2R,3R)-2,3-dihydroxybutanedioic acid;4-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]benzonitrile CAS No. 460748-71-4](/img/structure/B1663392.png)
(2R,3R)-2,3-dihydroxybutanedioic acid;4-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABT 239 tartrate is a potent and selective histamine H3 receptor antagonist or inverse agonist. It is a highly recommended tool for animal research into H3 antagonist or inverse agonist . This compound has been investigated for its potential therapeutic effects in conditions such as attention deficit hyperactivity disorder, Alzheimer’s disease, and schizophrenia .
Preparation Methods
The synthesis of ABT 239 tartrate involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
ABT 239 tartrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ABT 239 tartrate has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the histamine H3 receptor and its role in various physiological processes.
Biology: It is used to investigate the effects of histamine H3 receptor antagonism on cognitive functions and neurological disorders.
Industry: It is used in the development of new drugs targeting the histamine H3 receptor.
Mechanism of Action
ABT 239 tartrate exerts its effects by antagonizing or inversely agonizing the histamine H3 receptor. This receptor is involved in the regulation of neurotransmitter release in the brain. By blocking this receptor, ABT 239 tartrate increases the release of neurotransmitters such as histamine, acetylcholine, and norepinephrine, which can enhance cognitive functions and reduce symptoms of neurological disorders .
Comparison with Similar Compounds
ABT 239 tartrate is unique in its high potency and selectivity for the histamine H3 receptor compared to other similar compounds such as thioperamide, ciproxifan, and cipralisant . These compounds also target the histamine H3 receptor but may have different pharmacological profiles and therapeutic potentials.
Properties
CAS No. |
460748-71-4 |
|---|---|
Molecular Formula |
C26H28N2O7 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;4-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]benzonitrile |
InChI |
InChI=1S/C22H22N2O.C4H6O6/c1-16-3-2-11-24(16)12-10-21-14-20-13-19(8-9-22(20)25-21)18-6-4-17(15-23)5-7-18;5-1(3(7)8)2(6)4(9)10/h4-9,13-14,16H,2-3,10-12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t16-;1-,2-/m11/s1 |
InChI Key |
NISULOSDVFYWIH-NUFNRNBZSA-N |
SMILES |
CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
C[C@@H]1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N.C(C(C(=O)O)O)(C(=O)O)O |
Synonyms |
4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile Tartrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



